molecular formula C8H11ClN2O B11795605 2-Chloro-6-isopropyl-3-methylpyrimidin-4(3H)-one

2-Chloro-6-isopropyl-3-methylpyrimidin-4(3H)-one

Cat. No.: B11795605
M. Wt: 186.64 g/mol
InChI Key: DCIWTUHZAUBEFL-UHFFFAOYSA-N
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Description

2-Chloro-6-isopropyl-3-methylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-isopropyl-3-methylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-chloro-3-methylpyrimidine with isopropylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-isopropyl-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino derivative, while oxidation could produce a pyrimidinone oxide.

Scientific Research Applications

2-Chloro-6-isopropyl-3-methylpyrimidin-4(3H)-one has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-isopropyl-3-methylpyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-methylpyrimidin-4(3H)-one: Lacks the isopropyl group.

    6-Isopropyl-3-methylpyrimidin-4(3H)-one: Lacks the chlorine atom.

    2-Chloro-6-isopropylpyrimidin-4(3H)-one: Lacks the methyl group.

Uniqueness

2-Chloro-6-isopropyl-3-methylpyrimidin-4(3H)-one is unique due to the presence of both the chlorine and isopropyl groups, which can influence its reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

2-chloro-3-methyl-6-propan-2-ylpyrimidin-4-one

InChI

InChI=1S/C8H11ClN2O/c1-5(2)6-4-7(12)11(3)8(9)10-6/h4-5H,1-3H3

InChI Key

DCIWTUHZAUBEFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)N(C(=N1)Cl)C

Origin of Product

United States

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